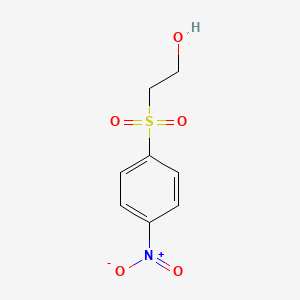

2-(4-Nitrobenzenesulfonyl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(4-nitrophenyl)sulfonylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c10-5-6-15(13,14)8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEYRCAVFDMGHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297979 | |

| Record name | 2-[(4-Nitrophenyl)sulfonyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21386-32-3 | |

| Record name | 2-[(4-Nitrophenyl)sulfonyl]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21386-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Nitrophenyl)sulfonyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-[(4-nitrophenyl)sulfonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization Strategies and Analogue Synthesis Employing 2 4 Nitrobenzenesulfonyl Ethan 1 Ol

Synthesis of Sulfonamide Derivatives Incorporating the Nitrobenzenesulfonyl Moiety

The core of 2-(4-nitrobenzenesulfonyl)ethan-1-ol is the nitrobenzenesulfonyl group attached to an amino alcohol scaffold. This sulfonamide moiety is a key functional group in a multitude of pharmaceutical agents. Derivatization strategies often focus on modifying the nitrogen atom of the sulfonamide or utilizing the entire nitrobenzenesulfonyl framework in the construction of related analogues.

While 2-(4-nitrobenzenesulfonyl)ethan-1-ol itself has a secondary sulfonamide nitrogen, related primary nitrobenzenesulfonamides are common precursors that can undergo N-alkylation and N-arylation to generate diverse derivatives.

N-Alkylation: The alkylation of the sulfonamide nitrogen is a fundamental strategy for introducing alkyl chains, which can modulate lipophilicity and biological activity. These reactions can be catalyzed by various transition metals, such as iron and manganese, which enable the use of alcohols as alkylating agents through a "borrowing hydrogen" methodology. acs.orgionike.com This approach is environmentally benign as it produces water as the only byproduct. ionike.com However, the reactivity can be sensitive to the electronic nature of the sulfonamide; electron-withdrawing groups like the 4-nitro substituent can decrease the nucleophilicity of the sulfonamide nitrogen, sometimes requiring harsher conditions or more reactive alkylating agents. acs.org Alternatively, thermal alkylation using trichloroacetimidates offers a metal-free approach, though it is often more effective for unsubstituted sulfonamides. nih.gov

N-Arylation: The introduction of aryl groups onto the sulfonamide nitrogen creates N-aryl sulfonamides, a scaffold present in many biologically active molecules. Modern synthetic methods often employ copper- or palladium-catalyzed cross-coupling reactions. organic-chemistry.orgthieme-connect.com Copper-catalyzed Chan-Lam or Buchwald-Hartwig type couplings are particularly effective, allowing for the reaction of sulfonamides with arylboronic acids or aryl halides. organic-chemistry.orgrsc.orgnih.gov These methods are often preferred over classical approaches as they avoid the use of potentially genotoxic sulfonyl chlorides and aromatic amines. thieme-connect.com Ligand-free, copper-catalyzed N-arylation in water has been developed as a greener alternative to traditional methods that use toxic solvents. organic-chemistry.orgthieme-connect.com

| Reaction Type | Catalyst/Reagent | Key Features |

| N-Alkylation | Mn(I) PNP pincer complex | High atom economy, uses alcohols as alkylating agents. acs.org |

| N-Alkylation | FeCl2/K2CO3 | Environmentally benign, uses benzylic alcohols. ionike.com |

| N-Arylation | Copper (e.g., Cu(OAc)2, CuI) | Couples sulfonamides with arylboronic acids or aryl halides. organic-chemistry.orgrsc.orgtandfonline.com |

| N-Arylation | Palladium/Phosphine Ligands | Widely investigated for coupling with aryl halides. thieme-connect.com |

Sulfonylureas: The sulfonylurea functional group is the cornerstone of a major class of oral antidiabetic drugs. The synthesis of sulfonylurea derivatives from a sulfonamide precursor like 2-(4-nitrobenzenesulfonyl)ethan-1-ol typically involves reaction with an isocyanate or an equivalent reagent. researchgate.netresearchgate.net Traditional methods often involve the direct reaction of a sulfonamide with a pre-formed isocyanate in the presence of a base.

More contemporary and safer methods generate the isocyanate in situ to avoid handling these toxic reagents. researchgate.net This can be achieved through the Curtius rearrangement of acyl azides or via palladium-catalyzed carbonylation of sulfonyl azides. researchgate.netacs.org Another common strategy involves converting the sulfonamide into an N-sulfonyl carbamate, which then reacts with an amine to furnish the desired sulfonylurea. researchgate.net Recent advancements have also demonstrated metal-free syntheses via the direct reaction of sulfonamides with amides. acs.org

Representative Sulfonylurea Synthesis Strategies

| Precursors | Reagents/Conditions | Product |

|---|---|---|

| Sulfonamide + Isocyanate | Base (e.g., DBU) | Sulfonylurea tandfonline.com |

| Sulfonamide + Carbamate | Heat/Base | Sulfonylurea researchgate.net |

| Carboxylic Acid + Sulfonamide | Diphenylphosphoryl azide (B81097) (DPPA), amine | Sulfonylurea (via Curtius rearrangement) researchgate.net |

Generation of Sulfonate Esters and Their Utility as Alkylating Agents

The primary hydroxyl group of 2-(4-nitrobenzenesulfonyl)ethan-1-ol can be readily converted into a sulfonate ester, such as a mesylate, tosylate, or nosylate. This transformation is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.

This conversion turns the poorly leaving hydroxyl group into a highly effective sulfonate leaving group. The resulting sulfonate ester is an excellent electrophile and a potent alkylating agent, susceptible to nucleophilic substitution (SN2) reactions. wikipedia.orgresearchgate.netgoogle.com Alkyl sulfonates are known to be highly reactive compounds with outstanding alkylating ability. google.comnih.gov This reactivity allows the 2-(4-nitrobenzenesulfonyl)ethyl moiety to be attached to a wide variety of nucleophiles, such as amines, thiols, carboxylates, and carbanions, thereby facilitating the synthesis of a broad range of derivatives. acs.org

Construction of Polyfunctional Scaffolds and Complex Molecular Architectures

2-(4-Nitrobenzenesulfonyl)ethan-1-ol is a bifunctional molecule that can be elaborated into more complex structures. The nitro group and the hydroxyl group provide orthogonal reactivity that can be exploited in multi-step syntheses.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline (B41778) derivative using various reducing agents (e.g., SnCl₂, H₂/Pd-C, Fe/HCl). This introduces a nucleophilic amino group on the aromatic ring, which can participate in a host of subsequent reactions, including amide bond formation, diazotization, and further N-alkylation or N-arylation.

Oxidation of the Alcohol: The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent. These new functional groups serve as handles for further transformations such as Wittig reactions, reductive aminations, or esterifications.

By combining these transformations, 2-(4-nitrobenzenesulfonyl)ethan-1-ol can act as a linchpin in the synthesis of polyfunctional scaffolds. For instance, reduction of the nitro group followed by oxidation of the alcohol would yield 4-aminobenzenesulfonyl acetic acid, a molecule with three distinct functional groups poised for further derivatization.

Role in Stereoselective Synthesis and Chiral Induction

In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org While 2-(4-nitrobenzenesulfonyl)ethan-1-ol is achiral, the nitrobenzenesulfonyl group itself can be a component of chiral structures that influence stereoselectivity.

Sulfonamides derived from chiral amines or amino alcohols are widely used as chiral auxiliaries. For example, Ellman's auxiliary, tert-butanesulfinamide, is a well-known chiral reagent used for the asymmetric synthesis of amines. nih.gov Similarly, sulfonamides can be used to direct reactions. Chiral sulfinyl compounds, which are structurally related to sulfonamides, are also valuable as auxiliaries, ligands, and catalysts in asymmetric synthesis. acs.org A chiral version of 2-(4-nitrobenzenesulfonyl)ethan-1-ol, for instance, could be prepared from a chiral amino alcohol. The resulting chiral sulfonamide could then be used to direct subsequent reactions, such as alkylations or aldol (B89426) additions at a position alpha to the sulfonyl group, or it could be used as a chiral ligand for a metal catalyst. The defined stereochemistry of the auxiliary would create a diastereomeric transition state, favoring the formation of one enantiomer of the product over the other. wikipedia.org After the desired stereocenter is set, the auxiliary group can often be removed under specific conditions, such as reductive cleavage or treatment with a suitable nucleophile. google.com

Advanced Spectroscopic and Structural Characterization in Academic Research

Elucidation of Solid-State Molecular Structures through X-ray Crystallography

A comprehensive search of academic literature and crystallographic databases did not yield specific X-ray crystallography data for the compound 2-(4-Nitrobenzenesulfonyl)ethan-1-ol. Therefore, a detailed analysis of its solid-state molecular structure is not available at this time.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 2-(4-Nitrobenzenesulfonyl)ethan-1-ol, both ¹H and ¹³C NMR have been employed to confirm its molecular structure by identifying the chemical environment of each proton and carbon atom.

In a study detailing the synthesis of this compound, NMR spectra were recorded on a 300 MHz spectrometer using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. The resulting chemical shifts (δ) are reported in parts per million (ppm).

The ¹H NMR spectrum provides a clear proton count and splitting pattern consistent with the expected structure. The aromatic protons of the p-nitrophenyl group appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethoxy group protons also show characteristic triplet signals, with their coupling confirming the connectivity between the -CH₂- groups. The hydroxyl proton appears as a triplet, indicating its coupling to the adjacent methylene (B1212753) group.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments within the molecule. The signals for the aromatic carbons are observed in the typical downfield region, with the carbon atom directly attached to the nitro group being the most deshielded. The aliphatic carbons of the ethanol (B145695) backbone are found further upfield.

Detailed assignments for the ¹H and ¹³C NMR spectra are presented in the tables below.

¹H NMR Spectroscopic Data for 2-(4-Nitrobenzenesulfonyl)ethan-1-ol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.44 | d | 8.9 | 2H | Ar-H (ortho to NO₂) |

| 8.16 | d | 8.9 | 2H | Ar-H (ortho to SO₂) |

| 4.96 | t | 5.4 | 1H | -OH |

| 3.65 | q | 5.6 | 2H | -CH₂-CH₂ -OH |

| 3.51 | t | 6.2 | 2H | -SO₂-CH₂ -CH₂- |

d = doublet, t = triplet, q = quartet

¹³C NMR Spectroscopic Data for 2-(4-Nitrobenzenesulfonyl)ethan-1-ol

| Chemical Shift (δ) ppm | Assignment |

| 150.3 | C -NO₂ |

| 145.9 | C -SO₂ |

| 129.5 | C H (ortho to SO₂) |

| 125.0 | C H (ortho to NO₂) |

| 58.1 | -SO₂-C H₂- |

| 56.1 | -C H₂-OH |

Infrared Spectroscopy for Functional Group Analysis and Mass Spectrometry for Molecular Mass Confirmation

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(4-Nitrobenzenesulfonyl)ethan-1-ol shows characteristic absorption bands that confirm the presence of the key functional moieties.

The spectrum displays a broad absorption band in the region of 3521 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations observed at approximately 1532 cm⁻¹ and 1350 cm⁻¹, respectively. The sulfonyl group (SO₂) also gives rise to distinct stretching bands, typically found in the regions of 1318 cm⁻¹ (asymmetric) and 1156 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations are also present in their expected regions.

Key IR Absorption Bands for 2-(4-Nitrobenzenesulfonyl)ethan-1-ol

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3521 | O-H (Alcohol) Stretch |

| 1532 | N-O (Asymmetric Nitro) Stretch |

| 1350 | N-O (Symmetric Nitro) Stretch |

| 1318 | S=O (Asymmetric Sulfonyl) Stretch |

| 1156 | S=O (Symmetric Sulfonyl) Stretch |

A comprehensive search of scientific databases did not yield a publicly available mass spectrum for 2-(4-Nitrobenzenesulfonyl)ethan-1-ol. Therefore, an analysis of its molecular mass confirmation and fragmentation pattern is not included.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Stability

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Associated Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. wuxibiology.comschrodinger.com For 2-(4-Nitrobenzenesulfonyl)ethan-1-ol, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack. Specific calculated values for the HOMO, LUMO, and the energy gap for this compound are not available in the literature.

Charge Density Distribution and Electrostatic Potential Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. walisongo.ac.idnumberanalytics.com These maps illustrate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). youtube.com For 2-(4-Nitrobenzenesulfonyl)ethan-1-ol, an MEP map would likely show negative potential around the oxygen atoms of the nitro and sulfonyl groups, as well as the hydroxyl group, indicating these as potential sites for interaction with electrophiles. Conversely, positive potential regions would highlight areas susceptible to nucleophilic attack. No specific MEP maps or detailed charge density distribution analyses for this compound have been published.

Conformational Analysis and Study of Intermolecular Interactions

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. ucsb.edu For a flexible molecule like 2-(4-Nitrobenzenesulfonyl)ethan-1-ol, with rotatable bonds, multiple low-energy conformers could exist, influencing its physical and chemical properties. Such studies often examine the interplay of intramolecular forces, like hydrogen bonds and other non-covalent interactions, that stabilize certain conformations.

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are strong, directional intermolecular interactions that significantly influence the structure and properties of compounds containing functional groups like the hydroxyl (-OH) group in 2-(4-Nitrobenzenesulfonyl)ethan-1-ol. wikipedia.orglibretexts.org In the solid state, this compound would be expected to form hydrogen bonds where the hydroxyl group acts as a donor to an oxygen atom of the sulfonyl or nitro group of a neighboring molecule. Computational studies could characterize the geometry and energy of these hydrogen-bonding networks. However, specific crystallographic or computational data detailing the hydrogen-bonding network for this molecule is not available.

Computational Modeling of Reaction Mechanisms and Transition State Structures

Computational modeling is a key tool for elucidating the step-by-step pathways of chemical reactions and for characterizing the high-energy transition state structures that connect reactants, intermediates, and products. researchgate.net Studies on reactions involving 2-(4-Nitrobenzenesulfonyl)ethan-1-ol could model, for example, its synthesis or its participation in subsequent reactions, such as esterification of the hydroxyl group or substitution on the aromatic ring. These models would calculate the activation energies, providing insights into reaction rates and feasibility. There are currently no published computational studies on the reaction mechanisms or transition state structures involving 2-(4-Nitrobenzenesulfonyl)ethan-1-ol.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a powerful tool for predicting the spectroscopic properties of molecules, offering valuable insights that complement experimental data. nih.govnih.gov For 2-(4-Nitrobenzenesulfonyl)ethan-1-ol, these computational methods can provide detailed predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. Such theoretical investigations are crucial for confirming molecular structures, assigning experimental signals, and understanding the electronic and vibrational characteristics of the compound.

The typical methodology involves optimizing the molecular geometry of the compound in its ground state using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.govnih.govresearchgate.net Following geometry optimization, the same level of theory is used to calculate various spectroscopic parameters.

Predicted ¹H and ¹³C NMR Chemical Shifts

The prediction of NMR spectra is a significant application of quantum chemical calculations in structure elucidation. idc-online.comnih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used to calculate the nuclear magnetic shielding tensors. The theoretical chemical shifts are then obtained by referencing these values to a standard, typically Tetramethylsilane (TMS). github.io DFT methods have demonstrated reasonable accuracy in predicting chemical shifts, with root mean square errors often within 0.2–0.4 ppm for ¹H shifts. nih.gov

For 2-(4-Nitrobenzenesulfonyl)ethan-1-ol, the calculations would predict the chemical shifts for the distinct protons and carbons in the molecule. The electron-withdrawing effects of the nitro (NO₂) and sulfonyl (SO₂) groups are expected to significantly influence the chemical shifts of the aromatic protons, causing them to appear at a lower field (higher ppm). Similarly, the carbons in the aromatic ring and those adjacent to the sulfonyl group would be deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-Nitrobenzenesulfonyl)ethan-1-ol Illustrative data based on typical DFT calculation outputs.

| Atom Position | Predicted Chemical Shift (δ, ppm) |

| H (Aromatic, ortho to NO₂) | 8.45 |

| H (Aromatic, ortho to SO₂) | 8.15 |

| H (Methylene, adjacent to SO₂) | 3.60 |

| H (Methylene, adjacent to OH) | 4.05 |

| H (Hydroxyl) | 2.50 |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(4-Nitrobenzenesulfonyl)ethan-1-ol Illustrative data based on typical DFT calculation outputs.

| Atom Position | Predicted Chemical Shift (δ, ppm) |

| C (Aromatic, attached to NO₂) | 150.5 |

| C (Aromatic, attached to SO₂) | 145.0 |

| C (Aromatic, ortho to NO₂) | 125.0 |

| C (Aromatic, ortho to SO₂) | 130.0 |

| C (Methylene, adjacent to SO₂) | 55.8 |

| C (Methylene, adjacent to OH) | 59.2 |

Predicted Vibrational Frequencies (IR Spectroscopy)

Theoretical vibrational analysis is performed by calculating the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. This yields harmonic vibrational frequencies, which are often scaled by an empirical factor to correct for anharmonicity and deficiencies in the theoretical method, bringing them into better agreement with experimental FT-IR and FT-Raman data. nih.govnih.gov The complete assignment of fundamental vibrations can be performed based on the total energy distribution (TED) calculated with methods like scaled quantum mechanics (SQM). nih.gov

For 2-(4-Nitrobenzenesulfonyl)ethan-1-ol, key predicted vibrational modes would include the characteristic stretching frequencies of the nitro, sulfonyl, and hydroxyl groups.

Table 3: Predicted Key IR Vibrational Frequencies for 2-(4-Nitrobenzenesulfonyl)ethan-1-ol Illustrative data based on typical DFT calculation outputs.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | 3550 |

| Aromatic C-H Stretch | 3100 |

| Aliphatic C-H Stretch | 2950 |

| NO₂ Asymmetric Stretch | 1530 |

| NO₂ Symmetric Stretch | 1350 |

| SO₂ Asymmetric Stretch | 1370 |

| SO₂ Symmetric Stretch | 1175 |

| Aromatic C=C Stretch | 1605, 1480 |

| C-O Stretch | 1050 |

Predicted Electronic Transitions (UV-Vis Spectroscopy)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. researchgate.netnih.gov The calculations provide the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) for the electronic transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other molecular orbitals. researchgate.net The predicted spectra can be influenced by the choice of solvent, which can be modeled using approaches like the Polarizable Continuum Model (PCM). github.io

The UV-Vis spectrum of 2-(4-Nitrobenzenesulfonyl)ethan-1-ol is expected to be dominated by electronic transitions within the nitro-substituted benzene (B151609) ring.

Table 4: Predicted UV-Vis Absorption for 2-(4-Nitrobenzenesulfonyl)ethan-1-ol in Ethanol (B145695) Illustrative data based on typical TD-DFT calculation outputs.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 265 | 0.45 |

| HOMO-1 → LUMO | 220 | 0.21 |

These computational predictions provide a robust theoretical framework for the spectroscopic characterization of 2-(4-Nitrobenzenesulfonyl)ethan-1-ol, enabling a deeper understanding of its molecular properties.

Synthetic Utility and Broader Applications in Organic Transformations

Utilization as a Protecting Group in Amine and Alcohol Chemistry

In multistep organic synthesis, the temporary masking of a reactive functional group to prevent unwanted side reactions is a critical strategy. wikipedia.org The 4-nitrobenzenesulfonyl (nosyl) group, derived from precursors like 2-(4-Nitrobenzenesulfonyl)ethan-1-ol, is a highly effective protecting group, particularly for primary and secondary amines. organic-chemistry.orgresearchgate.net

Amines are protected by reacting them with the corresponding 4-nitrobenzenesulfonyl chloride in the presence of a base, forming a stable sulfonamide. researchgate.net The strong electron-withdrawing nature of the nitro group makes the sulfonamide's N-H proton acidic, which facilitates certain subsequent reactions, but more importantly, it makes the sulfur atom susceptible to nucleophilic attack, which is key for deprotection. researchgate.net

The primary advantage of the nosyl group over other sulfonyl protecting groups, such as the p-toluenesulfonyl (Ts) group, is the mild conditions required for its removal. google.com While tosylamides are notoriously robust and require harsh reductive or acidic conditions for cleavage, nosylamides are readily cleaved. google.com Deprotection is typically achieved by nucleophilic aromatic substitution using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a mild base like potassium carbonate or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net This orthogonality allows for the selective deprotection of a nosyl-protected amine while other protecting groups (e.g., Boc, Fmoc, benzyl) remain intact. wikipedia.orgorganic-chemistry.org

While the nosyl group is predominantly used for amines, the derivatization of alcohols into sulfonates (nosylates) is also a significant transformation. Although this converts the hydroxyl into a good leaving group for substitution or elimination reactions rather than "protecting" it in the traditional sense of masking reactivity, it is a crucial tool in synthetic chemistry. General methods for alcohol protection often involve forming ethers (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers, or acetals like THP) which are stable under various conditions and can be removed selectively. chemistrysteps.comuwindsor.ca

| Protecting Group | Abbreviation | Typical Installation Reagent | Cleavage Conditions | Key Features |

|---|---|---|---|---|

| 4-Nitrobenzenesulfonyl | Nosyl (Ns) | 4-Nitrobenzenesulfonyl chloride | Mildly basic thiol (e.g., PhSH, K₂CO₃) researchgate.net | Stable to acid; mild, orthogonal cleavage. |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA, HCl) wikipedia.org | Widely used in peptide synthesis; acid labile. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% piperidine (B6355638) in DMF) wikipedia.org | Base labile; central to modern solid-phase peptide synthesis. |

| p-Toluenesulfonyl | Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Harsh reduction (e.g., Na/NH₃) or strong acid google.com | Very stable; harsh cleavage limits use as a protecting group. |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) wikipedia.org | Removed by reduction; stable to mild acid/base. |

Role in Peptide Synthesis via N-Nosyl-α-amino Acids

The unique properties of the nosyl protecting group are particularly advantageous in the complex, multi-step process of peptide synthesis. researchgate.net By protecting the α-amino group of an amino acid with a nosyl group, an "N-Nosyl-α-amino acid" building block is formed. These building blocks are well-suited for both solution-phase and solid-phase peptide synthesis (SPPS). researchgate.netacs.org

In SPPS, an amino acid is anchored to a solid support (resin), and the peptide chain is elongated one amino acid at a time. nih.gov This requires a protection scheme where the N-terminal protecting group can be removed selectively without cleaving the peptide from the resin or removing side-chain protecting groups. nih.gov N-nosyl amino acids fit well into this workflow. acs.org They can be used in SPPS, where the nosyl group is cleaved at the end of each coupling cycle to reveal a new N-terminal amine, ready for the next amino acid to be added. acs.org

A significant application is in the synthesis of N-methylated peptides, which are of interest because N-methylation can increase a peptide's resistance to enzymatic degradation and improve its conformational properties. acs.org A convenient method involves the synthesis of N-nosyl-N-methyl-α-amino acids, which can then be incorporated into a growing peptide chain. researchgate.net The synthesis of these building blocks can be efficiently performed on a solid support, such as a 2-chlorotrityl chloride resin, which temporarily protects the carboxylic acid group. acs.org

Protection : The α-amino group of a free amino acid is reacted with nosyl chloride to form the stable N-nosyl-α-amino acid. acs.org

Anchoring : The protected amino acid is attached to a solid-phase resin. acs.org

Coupling : The next N-terminally protected amino acid in the sequence is activated and coupled to the resin-bound amino acid.

Deprotection : The nosyl group is selectively removed using thiol-based reagents, exposing the amine for the next coupling step. acs.org

Cleavage : Once the desired peptide sequence is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed.

This methodology provides a robust alternative to the more common Boc and Fmoc strategies, particularly when different orthogonality is required. researchgate.net

Application in Glycosylation and Complex Carbohydrate Chemistry

The synthesis of complex carbohydrates and oligosaccharides is a formidable challenge that relies heavily on the strategic use of protecting groups to control stereoselectivity at the newly formed glycosidic linkage. nih.gov While less common than its use in amine chemistry, the nosyl group has found applications in this field.

The reactivity of the hydroxyl groups on a sugar must be carefully modulated to ensure that glycosylation occurs at the desired position and with the correct stereochemical outcome (α or β). nih.gov In this context, derivatives of 4-nitrobenzenesulfonic acid can be employed. For instance, glycosyl donors activated with a nosyl group have been used in glycosylation reactions. These reactions often proceed with high yields and a high degree of 1,2-trans stereoselectivity, which is a common and desired outcome in many carbohydrate syntheses.

The formation of the glycosidic bond can be influenced by neighboring group participation, where a protecting group at the C-2 position of the sugar donor directs the incoming acceptor to the opposite face of the molecule. The nosyl group can participate in such mechanisms. Furthermore, the synthesis of complex glycoconjugates, such as glycoproteins, is a frontier in chemical biology where novel protecting group and coupling strategies are essential. nih.gov Glycosyltransferases, the enzymes responsible for carbohydrate synthesis in nature, are also used as tools for in vitro synthesis, sometimes in combination with chemically synthesized, protected sugar donors. nih.gov

Use as a Precursor for Advanced Dyes, Pigments, and Specialty Materials

The chemical structure of 2-(4-Nitrobenzenesulfonyl)ethan-1-ol contains two key features that make it a potential precursor for dyes and specialty materials: the nitroaromatic ring and the sulfonyl group. The organic dye and pigment industry frequently utilizes cyclic benzenoid compounds, which are converted through a series of reactions into complex, colored molecules.

The nitro group (-NO₂) is a powerful chromophore (a group that imparts color) and can also be chemically transformed into other functional groups. For example, the reduction of a nitro group to an amino group (-NH₂) is a fundamental step in the synthesis of many azo dyes. The resulting aromatic amine can be diazotized and coupled with another aromatic compound to generate a highly conjugated, and therefore colored, azo linkage (-N=N-).

Furthermore, the sulfonyl group can influence the properties of a dye molecule. Sulfonate groups (-SO₃H), often introduced via sulfonation reactions, are common in dyes to enhance water solubility, which is critical for textile dyeing processes. The 4-nitrobenzenesulfonyl moiety can be incorporated into larger molecular architectures, and its properties can be fine-tuned through subsequent chemical modifications. Eugenol, another versatile aromatic starting material, demonstrates how a simple, readily available benzene (B151609) derivative can be a building block for a wide array of more complex, functional molecules. researchgate.net

Derivatization for Enhanced Detection and Quantification in Analytical Methodologies

Many biologically and environmentally important molecules, such as aliphatic alcohols, phenols, and amines, lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection. nih.govsigmaaldrich.com Chemical derivatization is a powerful strategy to overcome this limitation by attaching a "tag" to the analyte that enhances its detectability. researchgate.net

Reagents based on the 4-nitrobenzenesulfonyl structure are excellent for this purpose. The corresponding 4-nitrobenzenesulfonyl chloride can react with hydroxyl or amino groups on an analyte to form a stable derivative. nih.gov This derivatization imparts several analytical advantages:

Enhanced UV Detection : The nitroaromatic ring is a strong chromophore, allowing the derivatized analyte to be detected with high sensitivity by UV detectors. researchgate.net

Improved Chromatographic Behavior : The tag can alter the polarity of the analyte, leading to better separation and peak shape in reversed-phase HPLC. nih.gov

Increased Mass Spectrometric Sensitivity : The sulfonyl-containing tag can improve the ionization efficiency of the analyte in mass spectrometry (MS), particularly with electrospray ionization (ESI). mdpi.com The nosyl group itself can produce characteristic fragment ions during tandem mass spectrometry (MS/MS), which allows for highly selective and sensitive quantification of the analyte. mdpi.com

This approach has been successfully applied to the analysis of various compounds, including amino acids, biogenic amines, and phenols in complex matrices like biological fluids and environmental samples. researchgate.netnih.govnih.gov The process typically involves mixing the sample with the derivatizing reagent (e.g., 4-nitrobenzenesulfonyl chloride) under optimized pH and temperature conditions before injection into the HPLC system. sigmaaldrich.com

| Analyte Class | Derivatizing Reagent | Analytical Technique | Improvement | Reference |

|---|---|---|---|---|

| Amino Acids | 2-Nitrophenylsulfonyl derivative | UHPLC-HRMS/MS | Enables highly selective and sensitive quantification via characteristic fragment ions. | mdpi.com |

| Phenols | 4-Nitrobenzoyl chloride (related structure) | HPLC-UV | Allows sensitive UV detection (280 nm) and good chromatographic separation. | researchgate.net |

| Aliphatic Alcohols | Sulfonyl chlorides | HPLC / CE | Introduces a chromophore for enhanced detection. | nih.gov |

| Biogenic Amines | Dansyl chloride (related sulfonyl reagent) | HPLC-UV/Fluorescence | Forms stable derivatives suitable for UV or fluorescence detection. | nih.gov |

Future Research Directions and Emerging Trends in the Chemistry of 2 4 Nitrobenzenesulfonyl Ethan 1 Ol

The landscape of chemical synthesis and materials science is continually evolving, driven by the need for greater efficiency, sustainability, and innovation. For the compound 2-(4-Nitrobenzenesulfonyl)ethan-1-ol, a versatile building block, future research is poised to unlock new potential through cutting-edge methodologies and conceptual frameworks. The following sections outline key areas of investigation that promise to shape the future applications and understanding of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-nitrobenzenesulfonyl)ethan-1-ol, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Precursor Selection : Use 4-nitrobenzenesulfonyl chloride (CAS 98-74-8) as a starting material due to its reactivity in sulfonylation reactions .

- Reaction Setup : React the sulfonyl chloride with ethanolamine in anhydrous dichloromethane under nitrogen. Maintain temperatures between 0–5°C to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride).

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) removes unreacted starting materials. Yield optimization (~60–70%) requires strict stoichiometric control (1:1.2 molar ratio of ethanolamine to sulfonyl chloride) .

Q. How should researchers handle 2-(4-nitrobenzenesulfonyl)ethan-1-ol to ensure laboratory safety?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .

- Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

- Storage : Store in a dry, cool environment (<25°C) in airtight containers to prevent moisture absorption and decomposition .

Q. What spectroscopic techniques are most effective for characterizing 2-(4-nitrobenzenesulfonyl)ethan-1-ol?

- Analytical Workflow :

- NMR : Use -NMR (DMSO-d6) to identify the ethanol moiety (δ 3.5–3.7 ppm, -CH2OH) and aromatic protons (δ 8.2–8.4 ppm, nitrobenzene ring). -NMR confirms the sulfonyl group (δ ~125–135 ppm) .

- FT-IR : Key peaks include O-H stretch (~3400 cm), S=O asymmetric/symmetric stretches (~1360 cm), and NO2 stretches (~1520 cm) .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H] at m/z 260.1 (calculated for C8H9NO5S) .

Advanced Research Questions

Q. How does the electronic nature of the 4-nitrobenzenesulfonyl group influence the reactivity of 2-(4-nitrobenzenesulfonyl)ethan-1-ol in nucleophilic substitution reactions?

- Mechanistic Insights :

- The electron-withdrawing nitro and sulfonyl groups activate the adjacent carbon for nucleophilic attack. For example, in Mitsunobu reactions, the hydroxyl group can be displaced using triphenylphosphine and diethyl azodicarboxylate (DEAD) to form ethers or esters .

- Experimental Design : Compare reaction rates with non-electron-withdrawing analogs (e.g., 4-methylbenzenesulfonyl derivatives) to quantify electronic effects. Monitor reaction progress via TLC (Rf shift) .

Q. What strategies can resolve contradictions in reported synthetic yields of derivatives involving 2-(4-nitrobenzenesulfonyl)ethan-1-ol?

- Troubleshooting Approaches :

- Purity of Precursors : Verify the purity of 4-nitrobenzenesulfonyl chloride via melting point (75.5–78.5°C) . Impurities (>5%) can reduce yields.

- Solvent Effects : Test polar aprotic solvents (e.g., DMF, acetonitrile) versus non-polar solvents (e.g., dichloromethane) to identify optimal dielectric environments .

- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl2) to accelerate sulfonylation kinetics .

Q. How can computational modeling predict the stability of 2-(4-nitrobenzenesulfonyl)ethan-1-ol under varying pH conditions?

- Computational Workflow :

- DFT Calculations : Use Gaussian 16 to model protonation states and hydrolytic degradation pathways. The sulfonyl group’s stability is pH-dependent, with hydrolysis favored in alkaline conditions (pH >10) .

- Validation : Compare predicted degradation products (e.g., 4-nitrobenzenesulfonic acid) with HPLC-UV data (retention time ~4.2 min, λmax = 254 nm) .

Q. What role does 2-(4-nitrobenzenesulfonyl)ethan-1-ol play as a protecting group in multi-step organic syntheses?

- Applications :

- Hydroxyl Protection : The sulfonyl group stabilizes alcohols during Grignard or alkylation reactions. Deprotection uses NaHCO3/MeOH at 50°C .

- Case Study : In synthesizing neuroactive compounds, the sulfonyl group prevents undesired oxidation of the ethanol moiety during coupling reactions .

Q. How can researchers assess the environmental impact of 2-(4-nitrobenzenesulfonyl)ethan-1-ol in laboratory waste streams?

- Ecotoxicity Protocols :

- Biodegradability Testing : Use OECD 301D (closed bottle test) to measure biological oxygen demand (BOD). Nitroaromatic compounds typically show low biodegradability (<20% in 28 days) .

- Aquatic Toxicity : Perform Daphnia magna acute toxicity assays (EC50) to evaluate LC50 values. Nitro groups often confer moderate toxicity (EC50 ~10–50 mg/L) .

Tables

Table 1 : Key Physicochemical Properties of 2-(4-Nitrobenzenesulfonyl)ethan-1-ol

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C8H9NO5S | |

| Molecular Weight | 247.23 g/mol | |

| Melting Point | 105–112°C (decomposes) | |

| Solubility | DMSO (>50 mg/mL), H2O (<1 mg/mL) | |

| λmax (UV-Vis) | 254 nm (in methanol) |

Table 2 : Common Derivatives and Their Applications

| Derivative | Synthetic Use | Research Application |

|---|---|---|

| Sulfonate esters | Alkylating agents | Drug candidate functionalization |

| Nitro-reduced analogs | Intermediate for amines | Bioactive molecule synthesis |

| Cross-coupling adducts | Suzuki-Miyaura reactions | Materials science |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.